molecular formula C19H21ClN2O2 B3912189 2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide

2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide

Cat. No. B3912189
M. Wt: 344.8 g/mol
InChI Key: AZVCEACSRZSUBZ-UHFFFAOYSA-N
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Description

The compound “2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The presence of the 4-chlorophenyl group and the isobutyl group could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to say for certain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a 4-chlorophenyl group attached to one side of the amide and an isobutyl group attached to the nitrogen of the amide . The exact 3D structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Safety and Hazards

Without specific toxicity studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. Potential applications could be explored based on its structure and properties. For example, if it shows biological activity, it could be studied as a potential pharmaceutical drug .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13(2)12-21-19(24)16-5-3-4-6-17(16)22-18(23)11-14-7-9-15(20)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVCEACSRZSUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenyl)acetyl]amino}-N-(2-methylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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